molecular formula C8H7BrF3NO B13662443 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine

Cat. No.: B13662443
M. Wt: 270.05 g/mol
InChI Key: RSLADHFTJZHUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3NO and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine is unique due to the combination of its bromine, methoxy, and trifluoroethyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

3-bromo-6-methoxy-2-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-3-2-5(9)6(13-7)4-8(10,11)12/h2-3H,4H2,1H3

InChI Key

RSLADHFTJZHUBL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)Br)CC(F)(F)F

Origin of Product

United States

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